![molecular formula C10H4ClIN2 B3034737 4-Chloro-6-iodoquinoline-3-carbonitrile CAS No. 214483-20-2](/img/structure/B3034737.png)
4-Chloro-6-iodoquinoline-3-carbonitrile
Overview
Description
4-Chloro-6-iodoquinoline-3-carbonitrile is a compound that is structurally related to various quinoline derivatives which have been studied for their potential biological activities. Although the specific compound 4-Chloro-6-iodoquinoline-3-carbonitrile is not directly mentioned in the provided papers, the related chemical structures and their syntheses, reactions, and properties can give insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and substitutions at different positions on the quinoline ring. For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles involves condensation and cyclization reactions, followed by chlorination and substitution with anilines . Similarly, 4-chloroquinoline-3-carbaldehydes have been used as precursors for the synthesis of functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation . These methods could potentially be adapted for the synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile by incorporating an iodine substituent at the appropriate step.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The paper discussing 4-anilinoquinoline-3-carbonitriles provides a homology model of EGF-R kinase, suggesting that the quinoline derivatives bind to the kinase in a manner similar to quinazoline-based inhibitors, with specific interactions at the Thr residue . This indicates that the cyano group at the 3-position plays a significant role in the binding affinity and specificity of these compounds.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, which can be used to modify their structure and enhance their biological properties. The review paper on chloroquinoline-3-carbonitriles outlines several reactions involving the chloro and cyano substituents, which are key functional groups in the synthesis of biologically active compounds . These reactions include substitutions, cyclizations, and the formation of new heterocyclic systems, which could be relevant for the chemical manipulation of 4-Chloro-6-iodoquinoline-3-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, 3-aryl-6-methoxyquinoline-4-carbonitriles exhibit high fluorescence and stability, which are properties that could be explored for 4-Chloro-6-iodoquinoline-3-carbonitrile in various applications . The presence of halogen atoms, such as chlorine and iodine, can also affect the reactivity, photophysical properties, and potential as a fluorescent dye or therapeutic agent.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Chloro-6-iodoquinoline-3-carbonitrile is involved in various synthetic methods and chemical reactions that are pivotal in producing biologically active compounds. A comprehensive review by (Mekheimer et al., 2019) focuses on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, highlighting their significance in the field of organic chemistry.
Optoelectronic and Charge Transport Properties
The compound has been studied for its structural, electronic, optical, and charge transport properties. (Irfan et al., 2020) investigated three hydroquinoline derivatives, including variants of chloroquinoline-3-carbonitrile, using density functional theory (DFT). These studies contribute to understanding the multifunctional material properties of these compounds.
Chemical Reactivity
Research by (Ibrahim & El-Gohary, 2016) explored the chemical reactivity of related carbonitriles, leading to the synthesis of a variety of heterocyclic systems. This research is significant for understanding the reactivity and potential applications of these compounds in synthetic chemistry.
Inhibitors in Cancer Therapy
One of the key applications of 4-chloroquinoline-3-carbonitrile derivatives is in cancer therapy. (Tsou et al., 2005) developed derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, showing potential in the treatment of cancer.
Cross-Coupling Reactions
The compound has been used in cross-coupling reactions to synthesize diarylquinolines with different aryl groups. (Tsvetkov et al., 2002) reported significant effects on the rate and yield of reactions, contributing to the synthesis of complex organic compounds.
Synthesis of Heterocyclic Systems
Research by (Gomaa, 2003) and (Mekheimer et al., 2008) focused on synthesizing new substituted cinnoline and benzo[h]cinnoline derivatives, indicating the versatility of chloroquinoline-3-carbonitriles in synthesizing diverse heterocyclic compounds.
Safety and Hazards
The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye protection .
properties
IUPAC Name |
4-chloro-6-iodoquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXSSJHMYBWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodoquinoline-3-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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